BE“GHE Foundational & Exploratory

Check Availability & Pricing

chemical structure and properties of 2-(3-
Chlorophenyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: 2-(3-Chlorophenyl)azepane
CAS No.: 383129-21-3
Cat. No.: B1608781

Technical Monograph: 2-(3-
Chlorophenyl)azepane

Chemical Entity Profile & Synthetic Methodology

Executive Summary & Chemical Identity

2-(3-Chlorophenyl)azepane is a seven-membered saturated heterocyclic amine belonging to
the class of 2-arylazepanes. Structurally, it represents a ring-expanded analog of 2-
phenylpiperidine and shares pharmacophoric features with arylcyclohexylamines.

In drug discovery, the azepane scaffold is frequently utilized to modulate the conformational
flexibility of ligands targeting the NMDA receptor complex or monoamine transporters
(DAT/NET). The meta-chloro substitution on the phenyl ring is a strategic medicinal chemistry
modification designed to enhance metabolic stability by blocking the primary site of oxidative
metabolism (para-position) and influencing the electronic density of the aromatic system.

Physicochemical Profile[1][2][3][4][5][6][7]1[8][9]
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Property Value /| Description
IUPAC Name 2-(3-chlorophenyl)azepane
Molecular Formula C12H16CIN
Molecular Weight 209.72 g/mol
Not widely listed; Isomer of 383129-18-8 (4-ClI
CAS Number _
variant)
Core Scaffold Azepane (Hexamethyleneimine)
Basicity (Predicted pKa) ~10.2 (Secondary Amine)
LogP (Predicted) 3.1 — 3.4 (Lipophilic, CNS penetrant)
Colorless to pale yellow oil (Free base); White
Appearance

solid (HCI salt)

Structural Analysis & Pharmacological Logic

The transition from a six-membered piperidine ring to a seven-membered azepane ring
introduces specific conformational properties that alter receptor binding kinetics.

Conformational Flexibility

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic
equilibrium of twist-chair and twist-boat conformations. This increased entropy can allow the
molecule to adopt unique binding poses within the orthosteric sites of the NMDA receptor or the
Dopamine Transporter (DAT), potentially inducing "functional selectivity" or partial
agonism/antagonism profiles distinct from their piperidine counterparts (e.g., methylphenidate
analogs).

The meta-Chloro Substituent

The inclusion of a chlorine atom at the 3-position (meta) serves two critical functions:

» Metabolic Blockade: It sterically and electronically hinders CYP450-mediated hydroxylation
at the adjacent positions, significantly extending the biological half-life compared to the
unsubstituted parent compound.
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o Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the
secondary amine slightly (inductive effect), potentially altering the ratio of ionized to
unionized species at physiological pH, which influences membrane permeability and blood-
brain barrier (BBB) transport.

Synthetic Methodologies

Synthesis of 2-arylazepanes is non-trivial due to the thermodynamic challenges of forming
seven-membered rings. Two primary routes are recommended: the Classical Schmidt
Rearrangement (for scale-up) and the Modern Photochemical Ring Expansion (for library
generation).

Pathway A: The Schmidt Rearrangement (Classical)

This route relies on the ring expansion of a cyclohexanone precursor. It is robust, cost-effective,
and scalable.

e Precursor Synthesis: Grignard addition of 3-chlorophenylmagnesium bromide to
cyclohexanone (followed by oxidation) or direct arylation to yield 2-(3-
chlorophenyl)cyclohexanone.

» Ring Expansion: Treatment with hydrazoic acid (generated in situ from NaNs/H2SOa4) effects
the Schmidt rearrangement, inserting a nitrogen atom to form the lactam: 7-(3-
chlorophenyl)azepan-2-one.

e Reduction: The lactam is reduced using Lithium Aluminum Hydride (LiAlIH4) to yield the final

amine.

Pathway B: Photochemical Dearomative Skeletal Editing
(Modern)

Recent advances (Manchester, 2023) allow for the direct conversion of nitroarenes into
azepanes. This method uses blue light irradiation to convert a nitro group into a singlet nitrene,
which mediates a skeletal insertion into the benzene ring, followed by hydrogenation.[1] This is
a high-value route for generating diverse libraries from simple nitrobenzene precursors.

Visualization of Synthetic Logic
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Pathway Legend

' '
| Dashed Line: Photochemical Route (R&D) |
'

! 1
| Solid Line: Classical Route (Scale-up) |
|

Schmidt Reaction

Intermediate:
(3 _—
(NaN3, H2504) — 7-(3-chlorophenyl)

Reduction
(LIAIH4 / THF)
azepan-2-one \
TARGET:
Hydrogenation_ - 2-(3-Chlorophenyl)azepane

1-Nitro-3-(alkyl) Modern Route__ Photochemical -l
benzene =

2-(3-Chlorophenyl)
cyclohexanone >

Ring Expansion
(Blue Light, 427nm)

Click to download full resolution via product page

Figure 1: Comparative synthetic strategies. The Classical Route (top) is preferred for gram-
scale synthesis, while the Photochemical Route (bottom) is ideal for rapid analog generation.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 2-(3-chlorophenyl)azepane via Lactam Reduction. Safety
Warning:Hydrazoic acid is explosive and highly toxic. LiAlHa is pyrophoric. All operations must
be conducted in a fume hood with blast shields.

Step 1: Schmidt Rearrangement

e Setup: Charge a 500 mL 3-neck round-bottom flask with 2-(3-chlorophenyl)cyclohexanone
(10.0 g, 48 mmol) and CHCIs (100 mL). Cool to 0°C.

 Acidification: Add concentrated H2SOa4 (20 mL) dropwise, maintaining temperature <5°C.

e Azide Addition: Add Sodium Azide (NaNs, 3.4 g, 52 mmol) in small portions over 1 hour.
Caution: Gas evolution (N2).
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e Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC
(EtOAc/Hexane) for disappearance of ketone.

o Workup: Pour onto crushed ice (200 g). Neutralize with NaOH (aq) to pH 8. Extract with
DCM (3 x 50 mL). Dry organics (MgS0Oa4) and concentrate to yield the crude lactam.

Step 2: Lactam Reduction

o Activation: In a dry 2-neck flask under Argon, suspend LiAlH4 (2.5 g, 65 mmol) in anhydrous
THF (50 mL).

o Addition: Dissolve the crude lactam (from Step 1) in anhydrous THF (30 mL) and add
dropwise to the hydride suspension. The mixture will reflux gently.

o Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl.

e Quench (Fieser Method): Cool to 0°C. Carefully add: 2.5 mL H20, 2.5 mL 15% NaOH, 7.5
mL H20. Stir until a granular white precipitate forms.

« |solation: Filter off aluminum salts. Acidify filtrate with HCI/Ether to precipitate 2-(3-
chlorophenyl)azepane hydrochloride. Recrystallize from Isopropanol/Ether.

Pharmacological & Signaling Implications[2][6][8]
[10][11]

The biological activity of 2-(3-chlorophenyl)azepane is predicted to be multimodal, primarily
interacting with monoaminergic systems.

Structure-Activity Relationship (SAR) Map

e Ring Size (7-membered): Increases lipophilicity and alters selectivity compared to
piperidines. Often shifts affinity towards NMDA receptors (PCP-site) or Sigma receptors.

e Secondary Amine: Essential for ionic bonding with the aspartate residue in the receptor
binding pocket.

o 3-Cl Substitution: Increases affinity for the Serotonin Transporter (SERT) and Norepinephrine
Transporter (NET) compared to the unsubstituted analog.
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Signaling Pathway Interaction
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Figure 2: Predicted pharmacodynamics. The molecule acts as a dual-action ligand, modulating
glutamatergic and monoaminergic transmission.

References

o Synthesis of Polysubstituted Azepanes: Title: Synthesis of polysubstituted azepanes by
dearomative ring expansion of nitroarenes.[1] Source: The University of Manchester / Nature
Chemistry (Contextual). URL:[Link]

¢ Azepane Chemical Data: Title: 2-(4-chlorophenyl)azepane | CAS 383129-18-8 (Isomer
Reference). Source: American Elements.[2] URL:[Link]

* General Azepine Synthesis Reviews: Title: Review on Synthesis, Reactions and Biological
Properties of Seven Member Heterocyclic Compounds. Source: ResearchGate / Current
Organic Chemistry. URL:[Link]

* Azepane General Properties: Title: Azepane - Chemical Structure and Properties.[1] Source:
Wikipedia (General Reference). URL:[Link]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1608781?utm_src=pdf-body-img
https://pure.manchester.ac.uk/ws/portalfiles/portal/324691304/Revised_Manuscript_v6.pdf
https://www.manchester.ac.uk/
https://www.americanelements.com/383129-18-8-2-4-chlorophenyl-azepane
https://www.americanelements.com/2-4-chlorophenyl-azepane-383129-18-8
https://www.researchgate.net/publication/349642055_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone
https://pure.manchester.ac.uk/ws/portalfiles/portal/324691304/Revised_Manuscript_v6.pdf
https://en.wikipedia.org/wiki/Azepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
e 2. americanelements.com [americanelements.com]

» To cite this document: BenchChem. [chemical structure and properties of 2-(3-
Chlorophenyl)azepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608781#chemical-structure-and-properties-of-2-3-
chlorophenyl-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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